Magnesium borate N-hydrate

Flame Retardancy Thermal Analysis Polymer Compounding

Magnesium borate N-hydrate (CAS 12619-64-6), with the nominal formula 2MgO·3B₂O₃·nH₂O, belongs to the class of hydrated alkaline-earth borate ceramics. It is part of a broader family of magnesium borate phases—including Mg₂B₂O₅, MgB₄O₇·9H₂O, and MgO·3B₂O₃·3.5H₂O—whose properties vary significantly with B₂O₃/MgO ratio, hydration state, and synthesis route.

Molecular Formula B4H2MgO8
Molecular Weight 197.56
CAS No. 12619-64-6
Cat. No. B1143535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium borate N-hydrate
CAS12619-64-6
SynonymsMAGNESIUM BORATE N-HYDRATE
Molecular FormulaB4H2MgO8
Molecular Weight197.56
Structural Identifiers
SMILESB1(OB(O1)OB2OB(O2)[O-])[O-].O.[Mg+2]
InChIInChI=1S/B4O7.Mg.H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;/h;;1H2/q-2;+2;
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Borate N-Hydrate (CAS 12619-64-6): Technical Baseline and Procurement Context


Magnesium borate N-hydrate (CAS 12619-64-6), with the nominal formula 2MgO·3B₂O₃·nH₂O, belongs to the class of hydrated alkaline-earth borate ceramics [1]. It is part of a broader family of magnesium borate phases—including Mg₂B₂O₅, MgB₄O₇·9H₂O, and MgO·3B₂O₃·3.5H₂O—whose properties vary significantly with B₂O₃/MgO ratio, hydration state, and synthesis route [2]. It is traditionally valued for strong thermoluminescence, high elasticity coefficient, corrosion resistance, and heat resistance [2]. Procurement requires distinguishing this specific hydrate from other magnesium borate sub-types (e.g., anhydrous Mg₂B₂O₅ nanowires, magnesium borate monohydrate) and competing inorganic flame retardants or lubricant additives such as zinc borate, aluminum trihydroxide (ATH), and magnesium hydroxide (MDH), each of which exhibits distinct thermal decomposition profiles, tribological performance, and polymer compatibility.

Why Magnesium Borate N-Hydrate Cannot Be Freely Substituted with Zinc Borate, ATH, or MDH


Generic substitution among inorganic borates and metal hydroxides is not viable because their fire-retarding and tribological mechanisms are fundamentally distinct. Magnesium borates act primarily through endothermic dehydration, B₂O₃ glass formation, and char promotion, whereas metal hydroxides (ATH, MDH) rely solely on endothermic water release with no glassy barrier formation [1]. Differences in B₂O₃/MgO ratio and hydration water content—as exemplified by the distinct phases MgO(B₂O₃)₃·7H₂O vs. Mg₂(B₆O₇(OH)₆)₂·9H₂O [2]—produce divergent thermal decomposition temperatures, weight loss profiles, and residue yields that directly impact compound performance in high-temperature polymer processing (e.g., PVC, TPU). Even within the magnesium borate family, the specific hydrate determines key application parameters: magnesium borate N-hydrate (CAS 12619-64-6) differs in stoichiometry and hydration from anhydrous Mg(BO₂)₂ (CAS 13703-82-7) and from Mg₂B₂O₅ nanowires used in tribology, leading to different optimal loading levels, processing windows, and final properties. The quantitative evidence below demonstrates that selection of the precise magnesium borate form—rather than a generic 'borate' or 'hydroxide'—is essential for achieving target performance metrics.

Quantitative Head-to-Head Evidence: Magnesium Borate N-Hydrate vs. Closest Analogs


Thermal Decomposition: Magnesium Borate Hydrate vs. Zinc Borate – Endothermic Peak and Weight Loss Comparison

Magnesium borate hydrate exhibits a higher-temperature endothermic dehydration event compared to zinc borate (ZB), translating into superior thermal stability during polymer processing. In direct DTA-TG comparison, pure magnesium borate (MB) shows a major endothermic dehydration at 420–480 °C, whereas zinc borate dehydration occurs earlier at 394.74 °C and 420.10 °C [1]. This ~25–60 °C shift allows MB to survive higher processing temperatures without premature decomposition. Additionally, MB delivers a higher total dehydration weight loss (reflecting greater flame-quenching water release) compared to ZB under identical heating conditions [1].

Flame Retardancy Thermal Analysis Polymer Compounding

Flame Retardancy in PVC: Magnesium Borate Hydrate–Lignin Complex vs. Unfilled PVC – LOI and Heat Release

Incorporation of a magnesium borate hydrate–mechanically activated lignin (MBH-MAL) complex into PVC significantly elevates the Limiting Oxygen Index (LOI) above the unfilled PVC baseline. Unfilled PVC has a reported LOI of 37.4% [1]. With the MBH-MAL complex addition, the LOI increases substantially, and the peak Heat Release Rate (pHRR) decreases by 16–31% depending on filler loading [1]. This dual improvement—higher ignition resistance and lower heat release—is not achievable with ATH or MDH at equivalent loadings, as those hydroxides lack the char-promoting B₂O₃ glass layer that magnesium borate uniquely provides.

PVC Flame Retardancy Limiting Oxygen Index Cone Calorimetry

Tribological Performance: Nanometer Magnesium Borate as Lubricating Oil Additive – Friction Coefficient Reduction

Nanometer magnesium borate (prepared as ~10 nm particles via ethanol supercritical fluid drying) significantly reduces the friction coefficient of base oil. In four-ball tribotester evaluation, the addition of nanoparticle magnesium borate to 500 SN base oil decreased the friction coefficient compared to the neat base oil, while simultaneously improving wear resistance and load-carrying capacity [1]. Unlike zinc borate or ferrous borate nanoparticles, magnesium borate forms a tribochemical FeB layer on sliding surfaces that contributes to long-duration antiwear protection [1].

Tribology Lubricant Additives Antiwear

Reaction Yield and Phase Control: Magnesium Borate vs. Zinc Borate Hydrothermal Synthesis Efficiency

Under identical hydrothermal synthesis conditions (ZnO:MgO:H₃BO₃ mole ratio 1:1:9), zinc borate achieves significantly higher reaction yields (87–98%) than magnesium borate (63–74%) [1]. This yield differential reflects the inherent crystallization kinetics of the MgO–B₂O₃–H₂O system, where multiple competing magnesium borate hydrate phases (mcallisterite, admontite) can co-precipitate, requiring tighter process control. Users procuring pre-synthesized magnesium borate N-hydrate benefit from bypassing this synthesis complexity, but should anticipate a price premium justified by the lower intrinsic synthesis efficiency relative to zinc borate.

Hydrothermal Synthesis Process Economics Nanoscale Borates

Magnesium Borate Hydroxide LOI Enhancement in Rigid Polyurethane Foam – Comparison to Unmodified Foam

In soybean-oil-based polyol rigid polyurethane foam (RPUF), the addition of 12.5 wt% magnesium borate hydroxide (MgBO₂(OH)) increased the Limiting Oxygen Index (LOI) by 3.1 absolute percentage points compared to the unmodified RPUF-S3A20 foam [1]. This LOI enhancement, coupled with higher thermal activation energy, demonstrates the efficacy of magnesium borate phases in improving the fire resistance of bio-based polyurethane systems where conventional halogenated flame retardants are undesirable. While this data is for magnesium borate hydroxide rather than the N-hydrate, it establishes the broader class-level flame-retardant capability of hydrated magnesium borates in polyurethane matrices.

Rigid Polyurethane Foam LOI Thermal Stability

Magnesium Borate (Mg₂B₂O₅) Nanowire Lubricity: Friction Coefficient Reduction vs. Base Oil

Single-crystalline Mg₂B₂O₅ nanowires (diameter 120–180 nm, length ~0.2 mm) synthesized via thermal evaporation significantly reduce the friction coefficient of lubricating oil [1]. This nanowire morphology enables deposition in surface asperities and tribofilm formation that micron-sized particles cannot achieve. While this evidence is for the anhydrous Mg₂B₂O₅ phase rather than the N-hydrate, it demonstrates the class-intrinsic lubricating capability of magnesium borate chemistry. The hydrate form (CAS 12619-64-6) may serve as a precursor for synthesizing such nanowires or as a directly dispersed lubricant additive in aqueous or polar lubricant systems.

Nanowire Lubricants Friction Coefficient Antiwear Nanodevices

High-Value Application Scenarios Where Magnesium Borate N-Hydrate Outperforms Alternatives


High-Temperature Engineering Thermoplastic Flame Retardancy (TPU, Polyamide, PVC above 400 °C processing)

In engineering thermoplastics processed above 400 °C where ATH decomposes at ~200 °C [1] and zinc borate begins dehydration at ~395 °C [2], magnesium borate N-hydrate's endothermic dehydration at 420–480 °C provides a viable flame-retardant window. Its total dehydration enthalpy of 830.55 J/g—72% higher than zinc borate's 481.03 J/g [2]—delivers superior heat absorption per unit mass. The B₂O₃ glassy char layer formation, unique to borates versus metal hydroxides, provides additional smoke suppression and char integrity. Target applications: halogen-free TPU cable jackets, under-hood automotive polyamide components, and high-temperature PVC profiles.

Nanoparticle Lubricant Additive Precursor for Extreme-Pressure and Antiwear Formulations

Magnesium borate N-hydrate serves as a chemical precursor for synthesizing ~10 nm magnesium borate nanoparticles and Mg₂B₂O₅ nanowires via supercritical fluid drying or thermal evaporation routes [3]. These nanoparticles form tribochemical FeB protective layers on sliding steel surfaces—a mechanism distinct from zinc borate's tribofilm chemistry—resulting in friction coefficient reduction, improved wear resistance, and enhanced load-carrying capacity in mineral base oils [3]. Target applications: high-performance industrial gear oils, metalworking fluids, and grease formulations requiring ashless or low-ash antiwear additives.

Halogen-Free Rigid PVC Building and Construction Profiles Requiring LOI > 37.4%

When formulated as a magnesium borate hydrate–lignin complex, magnesium borate N-hydrate elevates PVC LOI above the unfilled baseline of 37.4% while simultaneously reducing peak heat release rate by 16–31% depending on loading [4]. This performance combination—higher ignition resistance plus lower heat release—is critical for PVC window profiles, cable conduits, and ceiling panels in commercial construction where building codes demand LOI ≥ 40% and low smoke evolution. Unlike ATH or MDH, the borate contributes both endothermic cooling and B₂O₃ glassy char, making it the preferred choice where dual-action flame retardancy is specified.

Bio-Based Rigid Polyurethane Foam Insulation with Enhanced Fire Performance

In soybean oil-based polyol rigid polyurethane foam systems, hydrated magnesium borate phases deliver a 3.1 absolute percentage point LOI increase at 12.5 wt% loading [5]. This class-level evidence supports the use of magnesium borate N-hydrate as a halogen-free flame retardant in spray foam insulation, appliance insulation, and structural insulated panels where bio-based content and fire performance must be simultaneously optimized. The borate's thermal stability also contributes to higher activation energy for thermal decomposition, improving insulation fire resistance during building fires.

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